5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
5-Cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms
Mechanism of Action
Target of Action
The primary targets of the compound “5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid” are currently unknown
Mode of Action
Triazole compounds are generally known for their ability to form hydrogen bonds with their target molecules, which can lead to changes in the target’s function .
Biochemical Pathways
Triazole compounds can potentially interact with a wide range of biochemical pathways, depending on their specific targets .
Biochemical Analysis
Biochemical Properties
5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, thereby affecting metabolic pathways. The compound’s interaction with proteins often involves binding to active sites, leading to changes in protein conformation and function. These interactions are crucial for understanding the compound’s potential therapeutic applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to alter the expression of specific genes involved in metabolic processes, leading to changes in cellular energy production and utilization. Additionally, it can impact cell signaling pathways, affecting cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding can result in conformational changes in the target molecules, affecting their activity and downstream signaling pathways. The compound’s ability to modulate gene expression is also a key aspect of its molecular mechanism, influencing cellular responses to external stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Studies have identified threshold doses that elicit specific biological responses, providing insights into the compound’s safety and efficacy. Toxic effects at high doses include alterations in liver and kidney function, as well as changes in hematological parameters .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of specific metabolites, thereby affecting overall metabolic homeostasis. Its interactions with key enzymes in metabolic pathways highlight its potential as a modulator of metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria or nucleus, where it exerts its biological effects. The localization of the compound within subcellular compartments is crucial for its activity and function, as it determines the specific biomolecules it interacts with .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid typically involves a cycloaddition reaction between an azide and an alkyne. This reaction, known as the Huisgen cycloaddition, is often catalyzed by copper(I) salts. The reaction conditions generally include:
Solvent: Dimethyl sulfoxide (DMSO) or water
Temperature: Room temperature to 80°C
Catalyst: Copper(I) iodide or copper(II) sulfate with sodium ascorbate
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of heterogeneous catalysts, such as copper-on-charcoal, can enhance the efficiency and yield of the reaction .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Hydrogen gas with palladium on carbon
Substitution: Sodium hydride in dimethylformamide (DMF)
Major Products:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of alkylated triazoles
Scientific Research Applications
5-Cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer and antimicrobial agent.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic properties.
Biological Studies: It serves as a scaffold for the development of enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
- 1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid
- 1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid
- 3-Cyclohexyl-1H-pyrazole-4-carboxylic acid
Comparison: 5-Cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both cyclopropyl and phenyl groups, which can enhance its binding affinity and specificity for certain biological targets. This makes it a valuable compound for drug development and other applications .
Properties
IUPAC Name |
5-cyclopropyl-1-phenyltriazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-12(17)10-11(8-6-7-8)15(14-13-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCJMKXJTVDBSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=NN2C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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